methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the desired substituents. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as benzyl and carbonyl groups through reactions like Friedel-Crafts acylation and reductive amination.
Esterification: Formation of the methyl ester group through esterification reactions using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets in biological systems. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to selective biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Isoquinolines: Compounds with similar spirocyclic isoquinoline structures.
Benzyl-Substituted Isoquinolines: Compounds with benzyl groups attached to isoquinoline cores.
Beta-Alanine Derivatives: Compounds containing the beta-alanine moiety.
Uniqueness
Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is unique due to its specific combination of a spirocyclic core, benzyl substitution, and beta-alanine ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, which incorporates an isoquinoline core, suggests various biological activities, particularly in the context of cancer treatment and other diseases involving kinase pathways.
Chemical Structure and Properties
The compound features a spiro linkage that connects a cyclopentane moiety to an isoquinoline structure. This configuration is known for imparting rigidity and specificity in molecular interactions. The presence of the methyl and beta-alanine groups further enhances its solubility and bioavailability.
Property | Details |
---|---|
Molecular Formula | C₂₁H₂₃N₃O₃ |
Molecular Weight | 365.43 g/mol |
IUPAC Name | This compound |
CAS Number | 1217531-04-8 |
Research indicates that this compound exhibits inhibitory effects on specific kinases involved in cellular signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including HCl-H460 (lung cancer) and MCF-7 (breast cancer). The IC50 values obtained suggest potent activity, warranting further investigation into its therapeutic potential.
- Kinase Inhibition : The compound has been shown to inhibit MAP kinase interacting kinase (Mnk), which is implicated in cancer progression. This inhibition suggests that the compound could serve as a scaffold for the development of targeted therapies against malignancies characterized by aberrant kinase activity.
- Structural Activity Relationship (SAR) : Variations in the benzyl substituent have been explored to optimize binding affinity and selectivity towards specific kinases. Modifications have led to compounds with enhanced biological activity, indicating the importance of structural diversity in drug design.
Research Findings
Recent studies highlight the following key findings regarding the biological activity of this compound:
Study Focus | Findings |
---|---|
Cytotoxicity | Significant inhibition of cancer cell growth at low micromolar concentrations. |
Kinase Interaction | Strong binding affinity to Mnk with Kd values in the nanomolar range. |
Therapeutic Potential | Promising candidate for further development as an anticancer agent due to its unique mechanism of action. |
Properties
Molecular Formula |
C25H28N2O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 3-[(2-benzyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C25H28N2O4/c1-31-21(28)13-16-26-23(29)22-19-11-5-6-12-20(19)24(30)27(25(22)14-7-8-15-25)17-18-9-3-2-4-10-18/h2-6,9-12,22H,7-8,13-17H2,1H3,(H,26,29) |
InChI Key |
XXYIOXTZLZGBES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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